Gavestinel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gavestinel is a chemical compound that was developed as an investigational drug by GlaxoSmithKline. It is known for its role as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound was primarily researched for its potential neuroprotective effects in conditions such as acute ischemic stroke .

Applications De Recherche Scientifique

GAIN Trials Overview

The Glycine Antagonist in Neuroprotection (GAIN) trials were pivotal in assessing the efficacy and safety of gavestinel in humans. Two major trials, GAIN Americas and GAIN International, were conducted with similar protocols to evaluate outcomes in patients with acute ischemic stroke treated within six hours of onset.

- Trial Design : Both trials were randomized, double-blind, placebo-controlled studies involving multiple centers across North America and Europe.

- Primary Endpoint : The primary outcome was functional independence at three months post-treatment, assessed using the modified Rankin Scale (mRS) .

Results from GAIN Trials

Despite promising preclinical data, the results from the GAIN trials were disappointing:

- Efficacy : this compound did not demonstrate a statistically significant improvement in functional outcomes compared to placebo. In fact, the final analysis indicated no clinical benefit regarding infarct volume reduction or neurological recovery .

- Safety Concerns : Some studies noted safety issues associated with this compound treatment, including increased mortality rates and adverse psychotic effects leading to early termination of some trial arms .

Preclinical Studies

Preclinical investigations have provided insights into the potential benefits of this compound:

- Animal Models : In rat models of middle cerebral artery occlusion (MCAO), this compound administration resulted in a 50% reduction in infarct size when given up to six hours post-stroke onset . However, these results did not translate effectively into human trials.

- MRI Substudies : MRI assessments within the GAIN trials aimed to measure changes in lesion volume but ultimately confirmed that this compound did not significantly alter infarct growth compared to placebo .

Summary of Findings

| Study/Trial | Outcome | Comments |

|---|---|---|

| GAIN Americas | No significant improvement in functional outcomes | Safety issues noted; increased mortality observed |

| GAIN International | No clinical benefit observed | MRI substudy confirmed lack of efficacy |

| Preclinical Studies | Reduced infarct size in animal models | Promising results not replicated in human trials |

Mécanisme D'action

Target of Action

Gavestinel, also known as GV-150526A, is a highly potent and selective non-competitive antagonist . Its primary target is the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . The NMDA receptor is a type of glutamate receptor, which plays a crucial role in neural signaling .

Mode of Action

This compound acts by binding selectively to the glycine site on the NMDA receptor complex . This binding inhibits the activity of the NMDA receptors, thereby reducing the effects of glutamate, an excitatory neurotransmitter . This compound displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway . By acting as an antagonist at the NMDA receptor, this compound can inhibit the overstimulation of these receptors, which is often caused by excessive glutamate in the extracellular space . This inhibition can help prevent neuronal dysfunction and degeneration, a phenomenon known as excitotoxicity .

Pharmacokinetics

The pharmacokinetics of this compound were determined using compartmental analysis . The mean clearance (CL) and central (Vc) and steady-state (Vss) volumes of distribution across the dose groups were 0.31–0.40 l·h−1, 3.3–3.9 l, and 9.8–17 l, respectively . The mean terminal half-life ranged from 29 h to 56 h . This compound is extensively bound to plasma protein .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of excitotoxicity, a harmful process that can lead to neuronal dysfunction and degeneration . By inhibiting the overstimulation of NMDA receptors, this compound can help protect neurons from damage caused by excessive glutamate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in ischemic or hypoxic conditions such as stroke, the concentration of glutamate in synaptic clefts is increased, which can continuously stimulate NMDA receptors . In such conditions, the action of this compound may be particularly beneficial due to its ability to inhibit the overstimulation of these receptors .

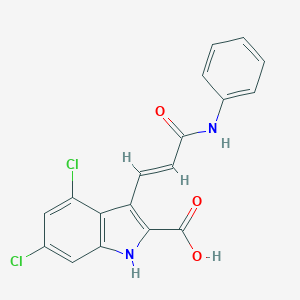

Méthodes De Préparation

Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. This synthetic route involves the use of specific reaction conditions to ensure the high affinity and selectivity of the compound for the glycine site on the NMDA receptor . The industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic chemistry techniques and purification processes to achieve the desired purity and yield.

Analyse Des Réactions Chimiques

Gavestinel undergoes various chemical reactions, including hydroxylation and glucuronidation. The compound is metabolized by cytochrome P450 enzymes, particularly cytochrome P450 2C9, leading to the formation of p-Hydroxythis compound and this compound acyl glucuronide . These reactions are crucial for the compound’s metabolism and elimination from the body.

Comparaison Avec Des Composés Similaires

Gavestinel belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. Similar compounds include other NMDA receptor antagonists that target different sites on the receptor, such as the glutamate site. Some examples of similar compounds are memantine and ketamine, which also act on NMDA receptors but have different binding sites and mechanisms of action . This compound’s uniqueness lies in its high selectivity for the glycine site, which distinguishes it from other NMDA receptor antagonists .

Propriétés

Numéro CAS |

153436-22-7 |

|---|---|

Formule moléculaire |

C18H12Cl2N2NaO3 |

Poids moléculaire |

398.2 g/mol |

Nom IUPAC |

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |

Clé InChI |

OBPMZHMRJJJUBC-UHDJGPCESA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |

SMILES isomérique |

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

Key on ui other cas no. |

153436-22-7 |

Synonymes |

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.